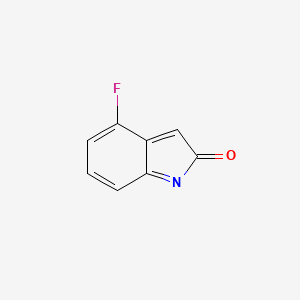

4-Fluoro-2H-indol-2-one

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

Molekularformel |

C8H4FNO |

|---|---|

Molekulargewicht |

149.12 g/mol |

IUPAC-Name |

4-fluoroindol-2-one |

InChI |

InChI=1S/C8H4FNO/c9-6-2-1-3-7-5(6)4-8(11)10-7/h1-4H |

InChI-Schlüssel |

LMYXVAQEUGSOLJ-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC2=NC(=O)C=C2C(=C1)F |

Herkunft des Produkts |

United States |

The Bedrock of Bioactivity: Indole and Indolinone Scaffolds

The indole (B1671886) and indolinone core structures are foundational scaffolds in the realm of organic and medicinal chemistry. researchgate.netijpsr.com Indole, a bicyclic aromatic heterocycle, is a privileged structure found in numerous natural products and synthetic compounds with diverse pharmacological activities. researchgate.netnrfhh.com Its derivatives are known to exhibit a wide spectrum of biological effects, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties. researchgate.netnrfhh.com The versatility of the indole nucleus allows for functionalization at various positions, enabling the fine-tuning of its biological and physicochemical characteristics. researchgate.net

Similarly, the indolinone scaffold, which features a ketone group within the five-membered ring of an indole derivative, is a cornerstone in the development of therapeutic agents. goong.com This structural motif is present in a variety of biologically active molecules and serves as a crucial building block in the synthesis of complex pharmaceutical compounds. goong.com

The Fluorine Factor: a Game Changer in Heterocyclic Chemistry

The introduction of fluorine into heterocyclic systems, such as in 4-Fluoro-2H-indol-2-one, has a profound impact on the molecule's properties. numberanalytics.commdpi.com Fluorine is the most electronegative element, and its substitution for hydrogen can dramatically alter a compound's physical, chemical, and biological profile. numberanalytics.comresearchgate.net

Key Physicochemical Property Alterations due to Fluorination:

| Property | Impact of Fluorine Substitution |

| Lipophilicity | Generally increases, which can enhance membrane permeability and bioavailability. numberanalytics.comrsc.org |

| Metabolic Stability | The carbon-fluorine bond is very strong, often leading to increased resistance to metabolic degradation and a longer biological half-life. rsc.orgtandfonline.com |

| Acidity/Basicity | Can significantly alter the pKa of nearby functional groups, affecting ionization state and receptor binding. tandfonline.com |

| Binding Affinity | Fluorine can participate in unique intermolecular interactions, such as hydrogen bonding and dipole-dipole interactions, potentially increasing binding affinity to target proteins. mdpi.comtandfonline.com |

Specifically for this compound, the fluorine atom at the 4-position of the indolinone core is expected to influence the electron distribution of the aromatic ring system. This can affect the molecule's reactivity and its interactions with biological targets. researchgate.net The strategic placement of fluorine can lead to more potent and selective bioactive compounds. mdpi.com

The Horizon for 4 Fluoro 2h Indol 2 One: Research and Future Directions

Established Synthetic Pathways for Indolin-2-one Core Structures

The indolin-2-one scaffold is a privileged structure in numerous bioactive compounds. smolecule.combeilstein-journals.orgresearchgate.net Consequently, a variety of robust synthetic methods have been developed for its construction. These foundational pathways are often adaptable for the synthesis of substituted derivatives like 4-fluorooxindole.

Key established methods include:

Intramolecular α-Arylation: This approach typically involves the cyclization of N-aryl α-haloamides. For instance, the palladium-catalyzed cyclization of α-chloroacetanilides provides a highly regioselective route to oxindoles with good to excellent yields and high functional group compatibility. nih.gov More recently, transition-metal-free versions have been developed, such as the potassium tert-butoxide-mediated intramolecular α-arylation of fluoro- and chloro-substituted anilides. nih.govorganic-chemistry.orgorganic-chemistry.org

Reductive Cyclization: A common strategy involves the reduction of a nitro group on an ortho-substituted phenylacetic acid derivative, which then undergoes intramolecular condensation to form the lactam ring. For example, the hydrogenation of derivatives of 4-fluoro-2-nitrophenylacetic acid using catalysts like palladium or iron can yield the corresponding fluorooxindole. smolecule.com

Oxidative Cyclization: The oxidation of enolates can trigger a cyclization to form the oxindole (B195798) ring. Another approach is the oxidative C-C bond formation from anilides using reagents like phenyliodine(III) diacetate (PIDA), which offers a metal-free route to 3-monofunctionalized oxindoles. organic-chemistry.org

Table 1: Overview of General Synthetic Strategies for the Indolin-2-one Core

| Method | Precursor Type | Key Reagents/Catalysts | Description | Reference |

|---|---|---|---|---|

| Intramolecular α-Arylation | N-Aryl α-haloamide | Pd(OAc)₂, P(t-Bu)₃ or KOt-Bu | Base- or metal-catalyzed intramolecular cyclization to form the C-C bond. | nih.govorganic-chemistry.org |

| Reductive Cyclization | ortho-Nitrophenylacetic acid derivative | H₂, Pd/C or Fe/AcOH or Na₂S₂O₄ | Reduction of the nitro group to an amine, followed by spontaneous or induced lactamization. | smolecule.combeilstein-journals.org |

| Oxidative C-C Bond Formation | Anilide | PhI(OAc)₂ (PIDA) | Hypervalent iodine-mediated C(sp²)-C(sp²) bond formation followed by deacylation. | organic-chemistry.org |

Targeted Synthesis of this compound and its Substituted Analogues

Synthesizing the specifically substituted 4-fluorooxindole requires strategies that either begin with appropriately fluorinated precursors or introduce the fluorine atom with high regioselectivity.

Condensation reactions are pivotal for creating derivatives from the 4-fluorooxindole scaffold. While direct ring-forming condensations are less common, the functionalization of a pre-formed fluorooxindole via condensation is a powerful strategy.

A key example is the deacetylative aldol (B89426) reaction . This process begins with the synthesis of a 3-acetyl-3-fluorooxindole precursor. This is achieved through a Claisen condensation of an N-protected oxindole, followed by fluorination at the 3-position using an electrophilic fluorinating agent like N-fluorobenzenesulfonimide (NFSI). ua.es The resulting 3-acetyl-3-fluorooxindole can then undergo a base-promoted retro-Claisen condensation to generate a fluorinated enolate, which immediately reacts with an aldehyde in an aldol-type condensation. ua.es This sequence provides access to a variety of 3-substituted-3-fluorooxindoles bearing a β-hydroxy ketone moiety. The reaction is often highly diastereoselective, favoring the syn-stereoisomer. ua.es

Table 2: Deacetylative Aldol Reaction of N-Methyl-3-acetyl-3-fluorooxindole

| Aldehyde | Conditions | Yield (%) | Diastereomeric Ratio (syn:anti) | Reference |

|---|---|---|---|---|

| Benzaldehyde | LiBr, THF, -20 °C, 12 h | 78 | 85:15 | ua.es |

| 4-Methoxybenzaldehyde | LiBr, THF, -20 °C, 12 h | 75 | 85:15 | ua.es |

| 4-Nitrobenzaldehyde | LiBr, THF, -20 °C, 12 h | 72 | 30:70 | ua.es |

| 2-Chlorobenzaldehyde | LiBr, THF, -20 °C, 12 h | 45 | 85:15 | ua.es |

Intramolecular cyclization is a direct and efficient method for constructing the 4-fluorooxindole ring system from acyclic precursors.

Reductive Cyclization of Fluoronitrophenyl Derivatives: A robust strategy involves the reaction of a fluoronitrobenzene with a malonate ester, followed by a series of transformations culminating in a reductive cyclization. For example, diethyl 2-fluoromalonate can react with 1,2-difluoronitrobenzene via a nucleophilic aromatic substitution (SNAr) reaction. beilstein-journals.orgresearchgate.netd-nb.info The resulting product undergoes hydrolysis and decarboxylation to yield a 2-fluoro-2-(fluoronitrophenyl)acetic acid. After esterification, the nitro group is reduced using reagents like sodium dithionite, which triggers an intramolecular cyclization to furnish the final 3-fluorooxindole product. beilstein-journals.orgd-nb.info This method allows for the synthesis of various fluorooxindoles by changing the substitution pattern on the starting fluoronitrobenzene. beilstein-journals.org

Potassium tert-Butoxide-Promoted Intramolecular α-Arylation: A transition-metal-free approach involves the intramolecular cyclization of N-aryl-2-chloroacetamides. Specifically, 2-chloro-N-(2,6-difluorophenyl)acetamide can be treated with potassium tert-butoxide (KOt-Bu) in DMF at 80 °C to yield 4,7-difluorooxindole. nih.govorganic-chemistry.org This SNAr-type reaction is particularly effective with fluoro-substituted anilides. organic-chemistry.org

Table 3: Synthesis of Fluorooxindoles via Reductive Cyclization

| Starting Methyl Ester | Resulting Fluorooxindole | Yield (%) | Reference |

|---|---|---|---|

| Methyl 2-fluoro-2-(2-nitrophenyl)acetate | 3-Fluorooxindole | 65 | beilstein-journals.org |

| Methyl 2-fluoro-2-(5-chloro-2-nitrophenyl)acetate | 6-Chloro-3-fluorooxindole | 66 | beilstein-journals.org |

| Methyl 2-fluoro-2-(4,5-dichloro-2-nitrophenyl)acetate | 5,6-Dichloro-3-fluorooxindole | 41 | beilstein-journals.org |

Advanced and Sustainable Synthetic Approaches

Modern synthetic chemistry emphasizes the development of more efficient, catalytic, and environmentally benign methods.

Catalytic methods offer significant advantages in terms of efficiency and atom economy. While a broad range of metal-catalyzed reactions exist for oxindole synthesis in general, specific applications to 4-fluorooxindole are emerging. organic-chemistry.org

Silver(I) catalysis has been shown to be effective for the one-pot cyclization and fluorination of 2-alkynylanilines to produce fluorinated indole derivatives. This methodology could potentially be adapted for fluorooxindole synthesis. Another advanced method is the arenethiolate-catalyzed single-electron reduction of Caryl–F bonds to initiate a radical cyclization, providing access to various oxindoles, including those with fluorine substitution. rsc.org

Tandem or cascade reactions, where multiple bonds are formed in a single operation, represent a highly efficient synthetic strategy. organic-chemistry.orgrsc.org The intramolecular aza-Michael reaction, which involves the addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl system within the same molecule, is a powerful tool for constructing nitrogen-containing heterocycles. rsc.orgnih.gov

A relevant advanced approach is the tandem cross-metathesis and intramolecular aza-Michael reaction. organic-chemistry.org This process can build cyclic β-amino carbonyl structures, which are related to the oxindole core. For example, a Hoveyda-Grubbs catalyst can promote a reaction between an enone and an unsaturated carbamate. The use of microwave irradiation can dramatically accelerate this process. organic-chemistry.org While direct application to form the 4-fluorooxindole core is an area for further research, this strategy is highly valuable for synthesizing complex derivatives and related heterocyclic systems.

Green Chemistry Principles in Synthesis (e.g., Ultrasound-Assisted Synthesis, Deep Eutectic Solvents)

The integration of green chemistry principles into the synthesis of oxindole derivatives is a significant area of research, aiming to reduce environmental impact through safer solvents, alternative energy sources, and efficient reactions.

Ultrasound-Assisted Synthesis

Ultrasound irradiation has emerged as a valuable tool in organic synthesis, often leading to enhanced reaction rates, higher yields, and milder reaction conditions. researchgate.net This technique utilizes acoustic cavitation to create, enlarge, and implode gaseous cavities in a liquid, which enhances mass transfer and accelerates chemical reactions. researchgate.net

One notable application is the one-pot synthesis of substituted oxindoles from chloroacetyl chloride and various anilines using Clay KSF as an inexpensive and efficient catalyst under solvent-free, ultrasonic irradiation. researchgate.net This method offers several advantages, including simple procedures, short reaction times, and high product yields, while avoiding toxic catalysts and solvents. researchgate.net Similarly, ultrasound has been successfully employed in the three-component synthesis of spirooxindoles in water, a cheap and environmentally safe solvent. orientjchem.org The use of ultrasound in these reactions often results in better yields and faster reaction times compared to conventional heating methods. orientjchem.org

Deep Eutectic Solvents (DESs)

Deep Eutectic Solvents (DESs) represent a new class of green solvents, typically formed from a mixture of two or more solid compounds that become liquid at or near room temperature. core.ac.uk They are attractive alternatives to traditional volatile organic compounds (VOCs) due to their low cost, low toxicity, biodegradability, and recyclability. researchgate.netknowledge-share.eu

DESs have been effectively used as both reaction media and catalysts in the synthesis of indole derivatives. researchgate.nettandfonline.com For instance, a one-pot, three-component reaction of anilines, arylglyoxals, and 1,3-dicarbonyl compounds in a choline (B1196258) chloride/oxalic acid DES provides an efficient and environmentally friendly route to functionalized indoles with the benefits of short reaction times and high yields. tandfonline.com The DES can often be recovered and reused multiple times without a significant loss of catalytic activity. tandfonline.com The unique solvation properties of DESs, such as the association of cholinium cations with the indole π-system, can influence heterocycle reactivity and selectivity. researchgate.net

Generation and Utilization of Reactive Intermediates

The synthesis of complex oxindole structures often relies on the controlled generation and subsequent reaction of highly reactive intermediates.

A key reactive intermediate in the synthesis of substituted oxindoles and spiro-oxindoles is the quasi-antiaromatic 2H-indol-2-one system. nih.govsemanticscholar.org This highly reactive species can be readily generated in situ by treating a 3-hydroxy-substituted 1,3-dihydroindol-2-one with a Lewis acid, which facilitates the loss of a water molecule. semanticscholar.org

Once formed, the electrophilic 2H-indol-2-one system smoothly undergoes addition reactions with various π-nucleophiles. nih.gov A particularly powerful application is its use in intramolecular cyclizations to construct spiro-oxindoles. semanticscholar.org In these reactions, a tethered alkenyl π-bond acts as the nucleophile, attacking the reactive indolone intermediate to form the spirocyclic ring system in good yields. semanticscholar.org The mechanistic pathway of this cyclization appears to be dependent on the nucleophilicity of the attacking olefin. semanticscholar.org

The generation of fluorinated nucleophiles, such as fluorinated amide enolates, is a critical step in the synthesis of fluorinated heterocycles. However, the unique stereoelectronic effects of fluorine can pose significant challenges, often leading to unexpected reactivity and complicating stereocontrol. nih.govnih.gov

Fluorinated amide enolates can be generated in situ for various C-C bond-forming reactions. The development of chiral auxiliaries, such as those derived from trifluoromethylated oxazolidines (FOX), has enabled highly diastereoselective alkylation, hydroxylation, and fluorination reactions of amide enolates. cyu.fr An alternative approach involves a polarity reversal (umpolung) of the enolate partner. researchgate.net This strategy renders the α-position of the amide electrophilic, allowing for the use of nucleophilic fluorinating agents for direct α-C-H fluorination. researchgate.net The cross-coupling of aryl halides with in situ generated difluorinated enolates also provides a valuable route to aryldifluoroamides, which are versatile precursors for various difluoroalkylarenes. nih.gov

Stereoselective Synthesis of this compound Analogues

The development of catalytic asymmetric methods for the synthesis of chiral fluorooxindoles is of paramount importance, as these structures are prevalent in medicinally valuable compounds. researchgate.net

The asymmetric Mannich reaction is a powerful tool for constructing chiral β-amino carbonyl compounds. In the context of fluorooxindoles, this reaction allows for the synthesis of molecules containing a challenging C-F quaternary stereocenter.

Organocatalysis has been extensively explored for this transformation. For example, bifunctional Cinchona alkaloid-derived thiourea (B124793) catalysts have been shown to effectively catalyze the asymmetric Mannich reaction of 3-fluorooxindoles with dibenzo[b,f] researchgate.netCurrent time information in Le Flore County, US.oxazepines, yielding products with excellent yields, diastereo- and enantioselectivities. researchgate.net Similarly, squaramide-based organocatalysts have been successfully employed in the diastereo- and enantioselective Mannich reaction of 3-fluorooxindoles with ketimines derived from pyrazole-4,5-diones. mdpi.com These reactions provide access to fluorinated 3,3'-bisoxindoles, which are highly sought-after structures. nih.gov

The table below summarizes representative examples of asymmetric Mannich reactions involving 3-fluorooxindoles.

| Catalyst/Promoter | Substrates | Product Type | Yield | Stereoselectivity | Reference |

| Cinchona Alkaloid Thiourea | 3-Fluorooxindoles, Dibenzo[b,f] researchgate.netCurrent time information in Le Flore County, US.oxazepines | Chiral β-Fluoroamines | Up to 88% | >20:1 dr, >99% ee | researchgate.net |

| Dihydroquinine-derived Squaramide | 3-Fluorooxindoles, Pyrazolinone Ketimines | Fluorinated 3,3'-Bisoxindoles | - | High | mdpi.com |

| (Bisphosphine)copper(I) | α-Fluoro-α-arylnitriles, Isatin (B1672199) Ketimines | α-Fluoro β-aminonitriles | High | Excellent ee and dr | nih.gov |

| Chiral Cation-Binding Oligoethylene Glycol | 3-Fluorooxindoles, α-Amidosulfones | β-Fluoroamine Oxindoles | Up to 97% | >20:1 dr, up to 99% ee | sabangcollege.ac.in |

Optimization of Synthetic Yields and Reaction Conditions

The efficiency of synthetic routes to this compound and its derivatives is critically dependent on the careful optimization of reaction parameters. This process involves the systematic variation of catalysts, solvents, bases, temperature, and reaction time to maximize product yield and stereoselectivity.

A prime example is the catalytic asymmetric 1,6-Michael addition of N-Boc-protected 3-fluorooxindoles to para-quinone methides. acs.org Comprehensive screening revealed that optimal results were achieved using a specific cinchona alkaloid-derived phase-transfer catalyst (10 mol%) with potassium carbonate as the base in toluene (B28343) at -40 °C. This meticulous optimization led to the desired product in high yield (94%) and with excellent enantioselectivity (94% ee) and diastereoselectivity (>20:1 dr). acs.org

The table below details the optimization process for the asymmetric Michael addition, highlighting the impact of different catalysts, bases, and solvents on the reaction outcome. acs.org

| Entry | Catalyst | Base | Solvent | Yield (%) | ee (%) | dr | Reference |

| 1 | SQ-1 | Cs₂CO₃ | Toluene | >95 | 10 | 1:1 | acs.org |

| 2 | U-1 | Cs₂CO₃ | Toluene | >95 | 10 | 1:1 | acs.org |

| 3 | TU-1 | Cs₂CO₃ | Toluene | >95 | 12 | 1:1 | acs.org |

| 4 | PTC-1 | Cs₂CO₃ | Toluene | >95 | 15 | 1:1 | acs.org |

| 5 | PTC-2 | K₂CO₃ | Toluene | >95 | 94 | >20:1 | acs.org |

| 6 | PTC-3 | K₂CO₃ | Toluene | >95 | 85 | 15:1 | acs.org |

| 7 | PTC-4 | K₂CO₃ | Toluene | >95 | 80 | 10:1 | acs.org |

Conditions: N-Boc-3-fluoro-2-oxindole, para-quinone methide, 10 mol% catalyst, base, solvent, -40 °C, 48 h. acs.org

This systematic approach is crucial for developing robust and scalable synthetic protocols. Similar optimization strategies have been applied to other reactions, such as the Pd-catalyzed asymmetric arylation of 3-fluorooxindoles, where the choice of ligand (e.g., (R)-SEGPHOS) was critical for achieving high yields and enantioselectivities. sabangcollege.ac.in

Electrophilic Substitution Reactions on the this compound Nucleus

The electron-rich nature of the indole nucleus makes it susceptible to electrophilic attack. bhu.ac.in The position of the fluorine atom on the benzene (B151609) ring, along with other substituents, directs the regiochemical outcome of these reactions.

The fluorine atom at the C4 position is an electron-withdrawing group, which modulates the reactivity of the oxindole core. smolecule.com Generally, electrophilic substitution on the indole ring preferentially occurs at the C3 position due to the stability of the resulting cation intermediate. bhu.ac.in However, the electronic effects of the fluorine atom can influence this preference.

In the context of electrophilic aromatic substitution, the function of a catalyst is often to generate a strong electrophile that attacks the π-electrons of the aromatic ring. libretexts.org For instance, in reactions involving (indol-3-yl)phenylmethanol derivatives, iodine has been used as a catalyst to facilitate the electrophilic substitution of indoles. beilstein-journals.org The regioselectivity of these reactions is influenced by both steric and electronic factors. numberanalytics.com

Research on related fluorooxindole derivatives provides further insight. For example, in 6-fluorooxindole (B1364620), the C6 fluorine atom directs reactivity towards other positions, such as C2 and C3, for electrophilic substitution and cross-coupling reactions. smolecule.com While specific studies on the regioselectivity of electrophilic substitution on this compound are not extensively detailed in the provided results, the general principles of electrophilic aromatic substitution on substituted indoles suggest that the interplay between the activating effect of the pyrrole (B145914) ring and the deactivating, directing effect of the fluorine atom will be crucial in determining the reaction's outcome.

Nucleophilic Reactions

The oxindole core of this compound possesses electrophilic sites that are susceptible to nucleophilic attack. The carbonyl group at C2 and the C3 position are key centers for such reactions.

Nucleophilic attack on the carbonyl carbon is a fundamental reaction of carbonyl compounds. futurelearn.com In the case of this compound, this can lead to the formation of various derivatives. The fluorine atom can also influence the reactivity of the aromatic ring towards nucleophilic aromatic substitution (SNA_r). Although generally requiring strong electron-withdrawing groups, the high electronegativity of fluorine can activate the ring towards attack, and it can act as a leaving group. masterorganicchemistry.com

Studies on related fluorinated indolin-2-ones have shown their utility in various chemical transformations. For example, fluorinated amide enolates derived from 3-fluoroindolin-2-one can participate in asymmetric Mannich additions. fluoromart.com Furthermore, the synthesis of 3-fluorooxindoles has been achieved through a nucleophilic aromatic substitution reaction between the anion of diethyl fluoromalonate and 1-fluoro-2-nitrobenzenes. dur.ac.uk This highlights the potential for nucleophilic reactions on the aromatic ring of fluorooxindole precursors.

Oxidation and Reduction Pathways of this compound Derivatives

The oxindole scaffold can undergo both oxidation and reduction, leading to a variety of functionalized products. The presence of the fluorine atom can influence the stability and reactivity of the molecule during these transformations.

Oxidation: The oxidation of oxindole derivatives can lead to the formation of isatins (indole-2,3-diones) or other oxidized species. For instance, the oxidation of the naphthoyl group in a complex molecule containing an 8-fluoro-tetrahydropyrido[4,3-b]indole moiety has been studied to understand its metabolic pathways. nih.govacs.org While specific studies on the direct oxidation of this compound are limited in the search results, general methods for oxindole oxidation, such as using reagents like chromium trioxide, could potentially be applied.

Reduction: The reduction of the oxindole core can yield indoline (B122111) derivatives. smolecule.com For example, lithium aluminum hydride (LiAlH4) is a common reagent used for this purpose. smolecule.com However, the reduction of fluorooxindoles can be challenging, as some methods may lead to the elimination of the benzylic fluorine. dur.ac.uk The reduction of a nitro group in a precursor to a fluorooxindole has been attempted using sodium dithionite, though with limited success due to the properties of the intermediate. beilstein-journals.org

The following table summarizes some reagents used in the oxidation and reduction of related oxindole structures.

| Reaction Type | Reagent | Product Type | Reference |

| Oxidation | Chromium trioxide (CrO3) | Quinones | |

| Reduction | Lithium aluminum hydride (LiAlH4) | Dihydro derivatives | |

| Reduction | Sodium borohydride (B1222165) (NaBH4) | Dihydro derivatives |

Multi-component Reaction Strategies Involving this compound Scaffolds

Multi-component reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules from simple starting materials in a single step. researchgate.netsemanticscholar.org Fluorooxindole scaffolds have been utilized in such reactions to generate structurally diverse and potentially biologically active compounds.

For example, 3-fluorooxindoles have been used in enantioselective Mannich reactions with cyclic N-sulfamidate aldimines. semanticscholar.org Furthermore, gem-difluorosubstituted NH-azomethine ylides have been employed in a three-component reaction to synthesize 4-fluorooxazolines. fluoromart.com The integration of indoles into MCRs is a significant strategy for creating poly-substituted indole frameworks. researchgate.net While direct examples involving this compound are not explicitly detailed, the reactivity of the closely related 3-fluorooxindoles suggests its potential as a valuable component in MCRs.

Annulation Reactions and Heterocyclic Ring Formation

Annulation reactions, which involve the formation of a new ring onto an existing scaffold, are crucial for the synthesis of complex heterocyclic systems. This compound and its derivatives can serve as precursors for such transformations.

A notable example is the synthesis of fluorinated isoindolines through a tandem nucleophilic addition-intramolecular aza-Michael reaction. fluoromart.com This method allows for the construction of these heterocyclic structures with varying degrees of fluorination. fluoromart.com Additionally, under basic conditions, 6-fluorooxindole can undergo ring-opening reactions to form fluorinated amino acids or lactams, demonstrating the versatility of the fluorooxindole scaffold in constructing different molecular architectures. smolecule.com An acid-mediated dearomative umpolung of 3-indolylquinones can lead to intramolecular annulation, forming a tetracyclic framework. acs.org

Reaction Mechanisms Involving Carbocation Intermediates Derived from Indolin-2-ones

The chemistry of indolin-2-ones, including this compound, frequently involves the formation of reactive intermediates to facilitate the construction of more complex molecules. Among these, carbocationic species, particularly at the C3 position, are pivotal for a range of synthetic transformations. While these intermediates are often transient and highly reactive, their involvement is inferred through mechanistic studies, reaction outcomes, and computational analysis.

The generation of a carbocation at the C3 position of the indolin-2-one scaffold is typically achieved through the acid-catalyzed reaction of a C3-substituted precursor, most commonly a 3-hydroxyoxindole. Under the influence of a Brønsted or Lewis acid, the hydroxyl group is protonated and subsequently eliminated as a water molecule, leaving behind a positively charged carbon at the C3 position. beilstein-journals.orgresearchgate.net This electrophilic intermediate is stabilized by resonance with the lone pair of electrons on the adjacent nitrogen atom, forming a more stable acyliminium or indolium ion. The presence of a fluorine atom at the C4 position, as in this compound, introduces a significant electronic effect. Fluorine's high electronegativity acts as an electron-withdrawing group through the sigma framework, which can destabilize the adjacent carbocation. beilstein-journals.orgnih.gov This destabilization makes the formation of the carbocation more challenging compared to non-fluorinated analogues, often requiring strong acid catalysts or highly reactive precursors.

A prominent example of a reaction proceeding via a C3 carbocation intermediate is the Friedel-Crafts alkylation. Research has demonstrated that 3-fluorooxindoles can react with arenes under Lewis acid catalysis to form 3-aryl-3-fluorooxindoles. nih.gov In a specific study, the reaction of a 3-fluorooxindole with various arenes was catalyzed by tris(pentafluorophenyl)boron. The proposed mechanism involves the activation of the C-F bond by the Lewis acid to generate a C3 carbocation, which is then attacked by the electron-rich arene nucleophile. nih.gov The viability of this ionic pathway was supported by a radical clock experiment, which did not yield any products indicative of a radical mechanism. nih.gov

The general scheme for such a Lewis acid-catalyzed Friedel-Crafts reaction can be depicted as the activation of a 3-substituted oxindole (e.g., with a hydroxyl or fluoro group) to form the key carbocation intermediate, which then reacts with a nucleophile (Nu-H).

Table 1: Lewis Acid-Catalyzed Friedel-Crafts Alkylation of 3-Fluorooxindole with an Arene nih.gov

| Entry | Arene Nucleophile | Catalyst (mol%) | Temperature (°C) | Product | Yield (%) |

| 1 | 1,3,5-Trimethoxybenzene | B(C₆F₅)₃ (5) | 25 | 3-(2,4,6-Trimethoxyphenyl)-3-fluorooxindole | 78 |

| 2 | 1,3,5-Trimethoxybenzene | B(C₆F₅)₃ (5) | 60 | 3-(2,4,6-Trimethoxyphenyl)-3-fluorooxindole | 99 |

Data derived from a study on the Csp³-F bond functionalization of fluorooxindoles. The reaction demonstrates the generation of a reactive intermediate from 3-fluorooxindole for C-C bond formation.

Similarly, trifluoromethyl-substituted 3-indolylmethanols have been shown to form analogous indolium ion intermediates upon treatment with acids like gallium triflate (Ga(OTf)₃). beilstein-journals.org These intermediates readily undergo Friedel-Crafts-type reactions with other indole molecules. While not specific to this compound, these findings underscore a general mechanistic pathway applicable to the broader class of substituted indolin-2-ones. The carbocation intermediate, once formed, provides a powerful synthetic handle for introducing a wide variety of substituents at the C3 position, leading to the formation of molecules with all-carbon quaternary stereocenters, which are of significant interest in medicinal chemistry. researchgate.netrsc.org

Computational studies, often employing density functional theory (DFT), have become crucial in supporting the existence and understanding the reactivity of these transient carbocation intermediates. beilstein-journals.orgnih.gov These theoretical analyses help to elucidate the energy profiles of reaction pathways, compare the stabilities of different potential intermediates, and explain the observed regioselectivity and stereoselectivity in reactions involving these species.

Structural Elucidation and Advanced Characterization of 4 Fluoro 2h Indol 2 One and Its Derivatives

Spectroscopic Techniques for Structural Confirmation

Spectroscopy is a cornerstone in the structural elucidation of organic compounds. By analyzing the interaction of molecules with electromagnetic radiation, detailed information about their electronic and vibrational states, as well as the magnetic environment of their nuclei, can be obtained.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. ¹H, ¹³C, and ¹⁹F NMR are particularly crucial for fluorinated organic compounds.

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. The chemical shift (δ) is influenced by shielding and deshielding effects; electronegative atoms like fluorine and oxygen tend to shift signals downfield. libretexts.org For 4-Fluoro-2H-indol-2-one, one would expect signals for the CH₂ group and the aromatic protons, with splitting patterns determined by their coupling with adjacent protons and the fluorine atom.

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in a molecule. libretexts.org The chemical shifts are indicative of the carbon's hybridization and bonding environment. Carbons bonded to electronegative atoms and carbonyl carbons are typically found downfield. pg.edu.pl

¹⁹F NMR is highly specific for fluorine-containing compounds and provides information on the electronic environment of the fluorine atom.

While specific spectral data for the parent this compound is not extensively detailed in readily available literature, analysis of its derivatives provides significant insight. For instance, various (Z)-5-fluoro-3-(substituted-benzylidene)indolin-2-one derivatives have been characterized, showing distinct chemical shifts that confirm their structures. frontiersin.org

Table 1: Representative ¹H NMR Chemical Shifts for 5-Fluoro-2-Oxindole Derivatives

| Compound | Proton | Chemical Shift (δ, ppm) |

|---|---|---|

| (Z)-5-Fluoro-3-(4-fluorobenzylidene)indolin-2-one (in CDCl₃) frontiersin.org | NH | 8.10 (s, 1H) |

| Vinylic CH | 7.82 (s, 1H) | |

| Aromatic CH | 7.64 (dd, 2H), 7.32 (dd, 1H), 7.20 (t, 2H), 6.96 (td, 1H), 6.83 (dd, 1H) | |

| (Z)-5-Fluoro-3-[4-(methylthio)benzylidene]indolin-2-one (in CDCl₃) frontiersin.org | NH | 8.13 (s, 1H) |

| Vinylic CH | 7.81 (s, 1H) | |

| Aromatic CH | 7.61-7.55 (m, 2H), 7.44 (dd, 1H), 7.36-7.31 (m, 2H), 6.94 (td, 1H), 6.82 (dd, 1H) |

s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet, dd = doublet of doublets, td = triplet of doublets

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. vscht.cz The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its key structural features.

The N-H stretch of the lactam typically appears as a sharp to broad band in the region of 3200-3400 cm⁻¹. The carbonyl (C=O) group of the five-membered lactam ring gives rise to a strong absorption, generally observed between 1680-1715 cm⁻¹. Aromatic C=C stretching vibrations are found in the 1400-1600 cm⁻¹ region, while aromatic C-H stretches appear above 3000 cm⁻¹. nih.gov The C-F stretch for fluoroaromatic compounds is typically observed in the 1270-1210 cm⁻¹ range. libretexts.org For example, studies on 4-fluorophenol (B42351) show prominent bands in this region related to C-F stretching motions. libretexts.org

Table 2: Expected Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (Lactam) | Stretch | 3200 - 3400 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| C=O (Lactam) | Stretch | 1680 - 1715 |

| Aromatic C=C | Stretch | 1400 - 1600 |

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. libretexts.org It provides the molecular weight of a compound from the molecular ion peak (M⁺) and structural information from its fragmentation pattern. sorbonne-universite.fr

For this compound (C₈H₆FNO), the exact mass is 151.0433 Da, and the nominal molecular weight is 151.14 g/mol . libretexts.org The mass spectrum would show a molecular ion peak at an m/z of 151.

The fragmentation of oxindoles is often characterized by the loss of a carbon monoxide (CO) molecule (28 Da) from the lactam ring, a process known as decarbonylation. soton.ac.uk This would result in a significant fragment ion at m/z 123. Further fragmentation of the aromatic ring system would also be expected. High-Resolution Mass Spectrometry (HRMS) can determine the elemental composition of the molecule and its fragments with high accuracy. For example, HRMS data for derivatives like (Z)-5-fluoro-3-(4-fluorobenzylidene)indolin-2-one has been used to confirm their elemental composition. frontiersin.org

Table 3: Expected Mass Spectrometry Fragments for this compound

| m/z | Identity |

|---|---|

| 151 | [M]⁺ (Molecular Ion) |

Crystallographic Studies

For example, the crystal structure of 4-({(1E,2E)-3-[3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl]allylidene}amino)-1H-1,2,4-triazole-5(4H)-thione, a complex indole (B1671886) derivative, was confirmed by single-crystal X-ray analysis. umtm.cz This analysis revealed a trans conformation with respect to the C=C and N=C bonds. Such studies are invaluable for confirming stereochemistry and understanding the molecule's precise geometry, which is often not possible through spectroscopic methods alone.

Studies on various indole and oxindole (B195798) derivatives have revealed common packing motifs and space groups. For instance, the analysis of substituted 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole derivatives has shown crystallization in both the triclinic system with a P-1 space group and the less symmetric monoclinic system with a P2₁ space group. mdpi.com Similarly, new bipyrazole derivatives have been found to crystallize in the triclinic P-1 space group, with molecular packing dominated by H···H and H···C intermolecular contacts. In some piperine (B192125) derivatives, which share structural similarities, packing can feature aromatic π-π stacking interactions, and the crystals belong to space groups such as the monoclinic P2₁/c or the orthorhombic Pbca. libretexts.org These non-covalent interactions are critical as they influence the material's physical properties, such as melting point and solubility.

Hirshfeld Surface Analysis for Intermolecular Interaction Mapping

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. mdpi.combohrium.com The Hirshfeld surface is generated by partitioning the crystal electron density into molecular fragments, allowing for a detailed mapping of close contacts between neighboring molecules.

The surface is colored based on different properties, such as dnorm, which highlights regions of close intermolecular contact. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, white areas represent contacts around the van der Waals distance, and blue regions show longer contacts. mdpi.com

For a related fluorinated pyrimido[5,4-b]indol-4-one derivative, Hirshfeld surface analysis revealed the following contributions of various intermolecular contacts: mdpi.com

| Interaction Type | Contribution to Hirshfeld Surface |

| H···H | 43.7% |

| C···H/H···C | 29.0% |

| F···H/H···F | 10.3% |

| O···H/H···O | 6.5% |

| N···H/H···N | 2.1% |

| C···C | 3.6% |

| C···N/N···C | 1.9% |

| C···F/F···C | 1.0% |

| N···F/F···N | 0.4% |

| C···O/O···C | 0.3% |

The fingerprint plot for this molecule shows that H···H, C···H, and F···H contacts are the most significant. The C···H contacts, appearing as a pair of sharp spikes, are characteristic of C-H···π interactions. mdpi.com The absence of long, sharp spikes in the plot indicates a lack of strong, classical hydrogen bonds in that particular crystal structure. mdpi.com This detailed analysis allows for a comprehensive understanding of the forces governing the supramolecular assembly of this compound and its derivatives.

Computational and Theoretical Investigations of 4 Fluoro 2h Indol 2 One Systems

Electronic Structure Analysis

Global Reactivity Indices

Global reactivity indices, derived from Density Functional Theory (DFT), are crucial for predicting the chemical reactivity and stability of a molecule. acs.org These descriptors, including chemical hardness (η), softness (σ), electronegativity (χ), chemical potential (μ), and the electrophilicity index (ω), are calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govmdpi.com

While specific DFT calculations for 4-Fluoro-2H-indol-2-one are not extensively published, the principles can be understood from studies on related indole (B1671886) structures. nih.govpku.edu.cn For instance, research on indol-4-ones demonstrated a strong correlation between these calculated indices and biological activity. nih.gov The chemical hardness (η) and softness (σ) indicate the molecule's resistance to change in its electron distribution, with softer molecules being more reactive. nih.gov The electrophilicity index (ω) quantifies the energy stabilization when the molecule acquires additional electronic charge from the environment. nih.gov A higher electrophilicity index suggests a greater capacity to act as an electrophile.

The fundamental equations used to determine these properties are as follows:

| Index | Formula | Description |

| Ionization Potential (IP) | IP ≈ -E_HOMO | The approximate energy required to remove an electron. |

| Electron Affinity (EA) | EA ≈ -E_LUMO | The approximate energy released when an electron is added. |

| Electronegativity (χ) | χ = (IP + EA) / 2 | The tendency of the molecule to attract electrons. |

| Chemical Hardness (η) | η = (IP - EA) / 2 | The resistance of the molecule to change its electron configuration. |

| Chemical Softness (S) | S = 1 / η | The reciprocal of hardness, indicating higher reactivity. |

| Electrophilicity Index (ω) | ω = μ² / (2η) where μ = -χ | A measure of the molecule's ability to accept electrons. |

This table outlines the conceptual framework for calculating global reactivity indices, which is a standard procedure in computational chemistry.

Computational Spectroscopy

Simulation of Vibrational Frequencies and IR Spectra

Theoretical simulations of vibrational frequencies are a powerful tool for interpreting and assigning experimental infrared (IR) and Raman spectra. researchgate.net Using DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), the harmonic vibrational frequencies of a molecule can be calculated from its optimized geometry. researchgate.net

For this compound, a simulation would predict the characteristic vibrational modes. These include the high-frequency stretching of the N-H bond, the strong absorption from the C=O (amide) stretching, vibrations of the aromatic ring, and the C-F stretching mode. Computational results are often systematically higher than experimental values due to the harmonic approximation and are therefore frequently scaled by a correction factor for better agreement. researchgate.net The absence of imaginary frequencies in the calculation confirms that the optimized structure is a true energy minimum. researchgate.net

A representative, though hypothetical, comparison of key vibrational modes for this compound is presented below.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Description |

| N-H stretch | 3200-3400 | Stretching of the amine bond in the lactam ring. |

| C=C stretch (aromatic) | 1600-1650 | Vibrations of the carbon-carbon bonds within the benzene (B151609) ring. |

| C=O stretch (amide) | 1700-1740 | Stretching of the carbonyl group in the lactam ring. |

| C-F stretch | 1000-1250 | Stretching of the carbon-fluorine bond on the aromatic ring. |

This table illustrates the types of results obtained from a simulated vibrational frequency analysis.

Prediction of NMR Chemical Shifts (e.g., GIAO Method)

The Gauge-Invariant Atomic Orbital (GIAO) method is a highly effective quantum chemical approach for the ab initio calculation of nuclear magnetic resonance (NMR) chemical shifts. modgraph.co.ukresearchgate.net This method has become a standard tool for confirming molecular structures and assigning complex spectra. researchgate.net For this compound, GIAO calculations performed using DFT (e.g., at the B3LYP/6-31G** level) can predict the ¹H, ¹³C, and ¹⁹F chemical shifts. modgraph.co.uk

The calculated shielding tensors are typically converted to chemical shifts by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. modgraph.co.uk The accuracy of GIAO-based predictions is generally high, though deviations can occur for protons near electronegative atoms. modgraph.co.uk For fluorinated compounds, predicting ¹⁹F NMR shifts is particularly valuable, and computational methods have been developed to achieve high accuracy for a wide range of organofluorine molecules. researchgate.netchemrxiv.org

Advanced Computational Intermolecular Interaction Studies

Interaction Energy Calculations (with Basis Set Superposition Error (BSSE) Correction)

To understand the forces governing the crystal packing and molecular recognition of this compound, it is essential to quantify the energy of its intermolecular interactions. This is achieved by calculating the interaction energy of molecular dimers extracted from the crystal lattice. A significant computational challenge in this process is the Basis Set Superposition Error (BSSE), which can artificially increase the calculated binding energy. wikipedia.org BSSE arises because the basis functions of one monomer are "borrowed" by the other in the dimer calculation, leading to a spurious stabilization. wikipedia.orgjoaquinbarroso.com To obtain accurate results, this error must be corrected, most commonly using the counterpoise method developed by Boys and Simon. joaquinbarroso.com

A detailed computational study on 6-bromo-4-fluoro-indolin-2-one, a closely related analogue, provides direct insight into these interactions. mdpi.com Using Møller–Plesset second-order perturbation theory (MP2), the interaction energies for various dimers were calculated, incorporating the crucial BSSE correction. mdpi.com The analysis revealed strong N-H···O hydrogen bonds as the primary stabilizing interactions, with interaction energies significantly larger than other contacts. mdpi.com

The table below, adapted from the study on 6-bromo-4-fluoro-indolin-2-one, showcases the results of these energy calculations. mdpi.com

| Dimer Configuration | E_int (kcal/mol) | BSSE (kcal/mol) | E_int(BSSE) (kcal/mol) |

| N-H···O Hydrogen Bond (Molecule 2a) | -12.783 | 1.001 | -11.782 |

| N-H···O Hydrogen Bond (Molecule 2b) | -12.793 | 1.012 | -11.781 |

| C-H···Br Halogen Bond | -2.639 | 0.380 | -2.259 |

| C-H···O Interaction | -1.714 | 0.281 | -1.433 |

Data derived from a study on 6-bromo-4-fluoro-indolin-2-one, a structural analogue, at the MP2/def2-TZVP level of theory. mdpi.com E_int is the uncorrected interaction energy, BSSE is the basis set superposition error, and E_int(BSSE) is the final corrected interaction energy.

Reduced Density Gradient (RDG) Analysis

Reduced Density Gradient (RDG) analysis is a computational technique used to visualize and characterize non-covalent interactions (NCIs) in real space. mdpi.com Based on the electron density (ρ) and its gradient, RDG analysis identifies regions of significant intermolecular contact. researchgate.net These interactions are typically displayed as isosurfaces, which are color-coded to distinguish between strong attractive interactions (like hydrogen bonds), weak van der Waals forces, and repulsive steric clashes. researchgate.netresearchgate.net

In the computational investigation of 6-bromo-4-fluoro-indolin-2-one, RDG analysis was employed to complement the interaction energy calculations. mdpi.com The analysis produced distinct visual signatures for the different types of interactions stabilizing the crystal structure.

Hydrogen Bonds (N-H···O): These appeared as large, disc-shaped, blue-green isosurfaces located between the donor and acceptor atoms, indicating a strong, stabilizing interaction. mdpi.com

Van der Waals Interactions (C-H···Br, C-H···O): These weaker interactions were visualized as broader, greenish isosurfaces, characteristic of van der Waals contacts. mdpi.com

Steric Repulsion: Regions of steric clash within the aromatic rings are typically shown in reddish colors.

This method provides a powerful qualitative map of the bonding topology, confirming that the N-H···O hydrogen bonds are the most significant directional interactions responsible for the formation of supramolecular dimers in the solid state of this class of compounds. mdpi.com

Quantum Theory of Atoms in Molecules (QTAIM)

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous framework for defining chemical concepts such as atoms and bonds based on the topology of the observable electron density (ρ). dntb.gov.uanih.gov Developed by Richard Bader and his colleagues, QTAIM partitions molecular space into distinct atomic regions, or basins, based on the gradient vector field of the electron density. wiley-vch.depitt.edu The lines of maximum electron density that link the nuclei of chemically bonded atoms are known as bond paths, and the point of minimum density along this path is the bond critical point (BCP). wiley-vch.deumb.edu The properties at the BCP, such as the electron density itself (ρ(r)), its Laplacian (∇²ρ(r)), and various energy densities, offer profound insights into the nature and strength of chemical interactions. mdpi.comresearchgate.netnih.gov

In the context of this compound and its derivatives, QTAIM analysis is instrumental in characterizing both intramolecular covalent bonds and weaker intermolecular interactions, which are crucial for understanding crystal packing and molecular recognition. For instance, studies on halogenated oxindoles utilize QTAIM to investigate intermolecular forces. mdpi.comchemrxiv.org The presence of a BCP and a bond path between two atoms is considered evidence of an interaction. mdpi.com

A computational study on halogenated oxindoles, including a bromo- and fluoro-substituted derivative, employed QTAIM to analyze various dimers. mdpi.comchemrxiv.org The analysis focused on identifying BCPs and ring critical points (RCPs) to confirm and characterize interactions like hydrogen bonds (N-H···O) and other weaker contacts (C-H···F, C-H···Br). mdpi.comchemrxiv.org The topological parameters at these critical points provide a quantitative measure of interaction strength.

Table 1: Key QTAIM Topological Parameters and Their Significance

| Parameter | Symbol | Significance in Bond Analysis |

| Electron Density at BCP | ρ(r) | Indicates the amount of electron density accumulated in the bonding region. Higher values are typical for covalent bonds, while lower values suggest closed-shell interactions (e.g., ionic, hydrogen bonds, van der Waals). umb.eduresearchgate.net |

| Laplacian of Electron Density | ∇²ρ(r) | Shows whether electron density is locally concentrated (∇²ρ(r) < 0, typical of shared/covalent interactions) or depleted (∇²ρ(r) > 0, typical of closed-shell interactions). researchgate.net |

| Total Electron Energy Density | H(r) | The sum of kinetic (G(r)) and potential (V(r)) energy densities. A negative H(r) indicates a degree of covalent character, while a positive or near-zero H(r) signifies non-covalent interactions. researchgate.net |

| Bond Path | - | A line of maximum electron density linking two atomic nuclei, serving as a universal indicator of a chemical bond or interaction. wiley-vch.depitt.edu |

| Bond Critical Point (BCP) | - | A (3, -1) critical point on the bond path where the electron density is at a minimum. Its presence is a necessary condition for two atoms to be considered bonded. wiley-vch.demdpi.com |

For this compound, a QTAIM analysis would reveal the topological properties of its covalent framework, such as the C-F, C=O, C-N, and C-C bonds. The high electronegativity of the fluorine atom would likely lead to a significant polarization of the C-F bond, which would be reflected in the atomic charges and the position of the BCP along the bond path. umb.edu Furthermore, in condensed phases or molecular complexes, QTAIM could precisely map and quantify intermolecular interactions, such as hydrogen bonding involving the N-H group and the carbonyl oxygen, as well as weaker C-H···F contacts. mdpi.commdpi.com

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful computational method that translates complex wavefunctions into the familiar, localized language of Lewis structures, comprising bonds, lone pairs, and Rydberg orbitals. researchgate.net It provides detailed insights into charge distribution, hybridization, and, crucially, the stabilizing effects of electron delocalization through donor-acceptor interactions. researchgate.net These interactions are evaluated using second-order perturbation theory, which calculates the stabilization energy, E(2), associated with the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO. researchgate.net

A study on the reactivity of arylpalladium fluoroenolate complexes, which are intermediates in the synthesis of chiral α-aryl-α-fluorooxindoles, employed NBO analysis to understand the origins of stereoselectivity. dntb.gov.ua The analysis focused on the transition states for the reductive elimination step. It was hypothesized that donor-acceptor interactions between the d-orbitals of the palladium center and antibonding orbitals (π*) of the fluorooxindole fragment could play a key role. dntb.gov.ua

The calculations revealed significant stabilizing interactions. In the transition state leading to the major product enantiomer, a donor-acceptor interaction was identified between the palladium d-orbitals and the C=O antibonding orbital (πC=O) of the fluorooxindole moiety, with a stabilization energy of 8.7 kcal/mol. dntb.gov.ua In contrast, the transition state for the minor enantiomer showed a weaker interaction between the palladium center and a C=C antibonding orbital (πC=C) of the fluorooxindole's aryl ring, valued at 3.4 kcal/mol. dntb.gov.ua This difference in stabilization energy supports the hypothesis that these electronic interactions contribute significantly to the observed enantioselectivity of the reaction. dntb.gov.ua

Table 2: Selected NBO Donor-Acceptor Interactions in an Arylpalladium Fluorooxindole Complex Transition State

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) | Associated Stereochemical Outcome |

| Pd (d-orbitals) | π* (C=O) of fluorooxindole | 8.7 | Major Product |

| Pd (d-orbitals) | π* (C=C) of fluorooxindole aryl ring | 3.4 | Minor Product |

| Data sourced from a computational analysis of transition states in the synthesis of α-aryl-α-fluorooxindoles. dntb.gov.ua |

This research exemplifies how NBO analysis can be applied to derivatives of this compound to elucidate the subtle electronic factors that govern their reactivity and stereochemical outcomes.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. By integrating Newton's equations of motion, MD simulations generate a trajectory that describes the evolution of a system, providing detailed information on its conformational dynamics and stability. This method is particularly valuable in studying biomolecular systems, such as the interaction of a small molecule like a this compound derivative with a protein target. mdpi.commdpi.com

In the context of oxindole (B195798) derivatives, MD simulations have been widely used to assess the stability of ligand-protein complexes, often as a follow-up to molecular docking studies to refine and validate the predicted binding modes. wiley-vch.demdpi.com For example, in a study of novel 5-substituted oxindole derivatives as Bruton's tyrosine kinase (BTK) inhibitors, MD simulations were performed for 20 to 50 nanoseconds (ns) using Desmond Software. wiley-vch.demdpi.comchemrxiv.org These simulations were conducted in an explicit solvent environment (e.g., SPC or TIP3P water models) with physiological salt concentrations to mimic cellular conditions. chemrxiv.org

The stability of the simulated systems is typically analyzed by monitoring several parameters over the course of the simulation:

Root Mean Square Fluctuation (RMSF): The RMSF is calculated for each residue (or atom) to identify flexible and rigid regions of the protein and ligand. High fluctuations in the binding site loops can be important for ligand entry and exit, while low fluctuations for the ligand itself indicate stable binding. wiley-vch.de

Protein-Ligand Interactions: The specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex are monitored throughout the simulation to determine their persistence.

In one study, MD simulations of an oxindole derivative (compound 9g) bound to the BTK protein supported the stability of the complex within the binding pocket over a 20 ns simulation. pitt.educhemrxiv.org Another study on different oxindole derivatives targeting glycogen (B147801) synthase kinase 3β (GSK-3β) used 80 ns simulations to evaluate the dynamic properties of the ligand-protein complexes. mdpi.com These simulations help to confirm that the key interactions predicted by docking are maintained over time, providing greater confidence in the proposed binding mode.

Table 3: Typical Parameters for MD Simulations of Oxindole Derivatives

| Parameter | Typical Value / Method | Purpose |

| Simulation Software | Desmond, AMBER | To perform the numerical integration of equations of motion. chemrxiv.orgmdpi.com |

| Force Field | OPLS, AMBER | To describe the potential energy of the system. mdpi.com |

| Water Model | SPC, TIP3P | To explicitly solvate the system in a realistic aqueous environment. chemrxiv.org |

| Simulation Time | 20 - 100 ns | To allow for sufficient sampling of conformational space and system equilibration. chemrxiv.orgmdpi.com |

| Ensemble | NPT (Isothermal-isobaric) | To simulate conditions of constant number of particles, pressure, and temperature. |

| Analysis Metrics | RMSD, RMSF, Hydrogen Bonds | To assess the stability of the protein and the ligand's binding mode. wiley-vch.de |

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties (for CNS activity in derivatives)

In silico methods for predicting Absorption, Distribution, Metabolism, and Excretion (ADME) properties are essential in modern drug discovery, allowing for the early-stage filtering of compounds with unfavorable pharmacokinetic profiles. For derivatives of this compound designed to act on the Central Nervous System (CNS), specific ADME parameters are critical, particularly those related to the ability to cross the Blood-Brain Barrier (BBB). Indole and oxindole scaffolds are found in numerous CNS-active drugs.

Computational tools like SwissADME and pkCSM are frequently used to calculate a range of molecular descriptors and predict ADME properties based on a compound's structure. These predictions help guide the design of new derivatives with improved drug-like characteristics.

Key predicted parameters for CNS activity include:

Blood-Brain Barrier (BBB) Permeability: Often expressed as a log(BB) value or a simple binary prediction (yes/no). For a compound to be CNS-active, it must typically be able to cross the BBB.

Lipophilicity (logP): The octanol-water partition coefficient is a measure of a compound's lipophilicity. An optimal logP range (typically 1-5) is often required for good membrane permeability and BBB penetration, though excessive lipophilicity can lead to other issues.

Topological Polar Surface Area (TPSA): TPSA is the surface sum over all polar atoms. A lower TPSA (often < 90 Ų) is generally associated with better BBB penetration.

Aqueous Solubility (logS): Adequate solubility is necessary for absorption and distribution.

P-glycoprotein (P-gp) Substrate: P-gp is an efflux pump at the BBB that removes many compounds from the brain. Being a non-substrate of P-gp is a highly desirable property for a CNS drug candidate.

Cytochrome P450 (CYP) Inhibition: Predicting whether a compound inhibits major CYP enzymes (e.g., CYP2D6, CYP3A4) is crucial for avoiding drug-drug interactions.

A study on novel piperazine-substituted 5-fluoroindole (B109304) derivatives calculated several molecular properties. Another investigation into N-(4-fluorophenylcarbamothioyl) benzamide (B126) derivatives predicted their pharmacokinetic properties, including their volume of distribution at steady state (VDss).

Table 4: Predicted ADME and Physicochemical Properties for Representative Indole and Benzamide Derivatives

| Compound Class | % Absorption | TPSA (Ų) | logP | BBB Permeant | P-gp Substrate |

| Piperazine substituted 5-fluoroindole | > 95% | ~30 | ~4.5 | Yes | No |

| N-(4-fluorophenylcarbamothioyl)benzamide | - | - | - | - | - |

| This table presents representative or averaged data from in silico predictions for classes of compounds related to this compound. Specific values vary for each individual derivative within a class. |

Table 5: Predicted Distribution and Metabolism Properties for Selected Derivative Classes

| Compound Class | log VDss (L/kg) | CYP2D6 Inhibitor | CYP3A4 Inhibitor |

| Piperazine substituted 5-fluoroindole | - | No | No |

| N-(4-fluorophenylcarbamothioyl)benzamide | 0.1 - 0.2 | - | - |

| Data sourced from in silico studies on related derivatives. A low log VDss suggests limited distribution into tissues. |

These in silico predictions are invaluable for prioritizing synthetic efforts towards derivatives of this compound that not only have the desired biological activity but also possess a pharmacokinetic profile suitable for a CNS-acting therapeutic agent.

Academic and Research Applications of 4 Fluoro 2h Indol 2 One Derivatives

Applications as Key Building Blocks in Complex Organic Synthesis

The 4-fluoro-2H-indol-2-one, also known as 4-fluorooxindole, is a valuable fluorinated heterocyclic compound that serves as a fundamental building block in the synthesis of more complex molecules. fluoromart.comresearchgate.netd-nb.info Its structure, featuring a fused bicyclic system of an indole (B1671886) ring with a carbonyl group and a strategically placed fluorine atom, allows for a variety of chemical modifications. fluoromart.comcymitquimica.com The presence of fluorine can significantly influence the physical, chemical, and biological properties of the resulting molecules, making these derivatives particularly sought after in medicinal chemistry and material science. fluoromart.comd-nb.info

The synthesis of derivatives often involves reactions at the C3 position of the oxindole (B195798) core. ossila.com For instance, condensation reactions with various aldehydes can be performed to introduce diverse substituents. The 4-fluorooxindole scaffold is utilized in the creation of spirooxindole derivatives, which are characterized by a spiro-fused ring system at the C3 position and are prevalent in many biologically active natural products and pharmaceuticals. rsc.org Tandem reactions, such as nucleophilic addition followed by intramolecular aza-Michael reaction, have been developed to construct fluorinated isoindolines, which are structurally related to 4-fluoroindolin-2-one. fluoromart.com Furthermore, one-pot synthesis methodologies, like the Ugi-four-component-Heck reaction, have been employed to produce highly substituted indol-2-ones, demonstrating the versatility of this scaffold in combinatorial chemistry. researchgate.net

Contributions to Medicinal Chemistry Research

Derivatives of this compound are of significant interest in medicinal chemistry due to their wide range of biological activities. The indole ring system is a common motif in many pharmaceuticals, and the addition of a fluorine atom can enhance properties like metabolic stability and bioavailability. d-nb.infosmolecule.combeilstein-journals.org This makes fluorinated oxindoles attractive candidates for drug discovery and development. fluoromart.comresearchgate.net

Anticancer and Anti-Proliferative Activities of Derivatives

A substantial area of research focuses on the anticancer potential of this compound derivatives. These compounds have demonstrated inhibitory effects against a variety of cancer cell lines and target key molecular pathways involved in cancer progression. researchgate.netnih.gov

Derivatives of this compound have shown significant cytotoxic and anti-proliferative activity against a broad spectrum of human cancer cell lines. Research has documented their efficacy in inhibiting the growth of various cancer types.

For example, certain 5-fluoro-2-oxindole derivatives have demonstrated high antitumor activity against multiple cancer cell lines in the NCI-60 screen. One such derivative, compound 3g , exhibited significant growth inhibition (GI > 70%) in eight out of nine cancer types, including leukemia, breast, ovarian, lung, melanoma, central nervous system (CNS), renal, and colon cancer. researchgate.netnih.gov The highest activity for this compound was observed against breast cancer (T-47D), lung cancer (HOP-92), and ovarian cancer (NCI/ADR-RES) cell lines. researchgate.netnih.gov

Another study on novel hydrazone linkage-based aryl sulfonate derivatives identified compounds 4g and 4h as having promising effects on the MCF-7 breast cancer cell line. researchgate.net Similarly, spirooxindole derivatives have shown potent activity, with one analog exhibiting greater antiproliferative properties against MCF-7 cells than the standard drug. mdpi.com

The table below summarizes the inhibitory activities of various this compound derivatives against specific cancer cell lines.

| Derivative Type | Cancer Cell Line(s) | Observed Effect | Reference(s) |

| 5-Fluoro-2-oxindole derivative (3g) | T-47D (Breast), HOP-92 (Lung), NCI/ADR-RES (Ovarian), SNB-75 (CNS) | High growth inhibition | researchgate.net, nih.gov |

| Hydrazone-based aryl sulfonates (4g, 4h) | MCF-7 (Breast) | Promising antiproliferative effects | researchgate.net |

| Spirooxindole analog | MCF-7 (Breast) | Potent antiproliferative properties | mdpi.com |

| Benzimidazole-oxindole conjugates | MCF-7 (Breast) | Significant cytotoxicity | researchgate.net |

| 4-(2-(5-fluoro-2-oxoindolin-3-ylidene)acetyl)phenyl benzenesulfonate (B1194179) (4f) | CCRF-CEM, SR (Leukemia) | Promising cytotoxicity | nih.gov |

| 3-pyridyl oxindole hybrid (5j) | SK-MEL-5 (Melanoma) | Cytotoxic effect | mdpi.com |

| Rhopaladins' analog (RPDPRH) | HepG2 (Hepatocellular carcinoma) | Antiproliferative activity | frontiersin.org |

| Halogenated spirooxindoles | HeLa (Cervical) | Potent anticancer activities | rsc.org |

A key mechanism through which this compound derivatives exert their anticancer effects is by inhibiting protein kinases, which are crucial regulators of cellular signaling and are often deregulated in cancer. nih.govsci-hub.se

VEGFR2 Inhibition: Several derivatives have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key player in tumor angiogenesis. nih.gov For instance, molecular docking studies of a highly active 5-fluoro-2-oxindole derivative, compound 3g , suggest that its anticancer mechanism may involve the inhibition of VEGFR2. researchgate.netnih.gov The design of novel oxindole derivatives has led to the identification of potential candidates with high docking scores and favorable interactions with the VEGFR2 binding site. nih.gov

Tyrosine Kinase Inhibition: The oxindole scaffold is a well-established pharmacophore for tyrosine kinase inhibitors. nih.govacs.org Derivatives of this compound have been shown to inhibit a range of tyrosine kinases, including Platelet-Derived Growth Factor Receptor (PDGFR), Fibroblast Growth Factor Receptor (FGFR), and Bruton's tyrosine kinase (BTK). nih.govnih.govumtm.cz For example, the FDA-approved drug sunitinib, a multi-kinase inhibitor, contains the indolin-2-one core structure, highlighting the importance of this scaffold in targeting tyrosine kinases. nih.govacs.org Novel 5-substituted oxindole derivatives have been developed as selective inhibitors of BTK, showing promise for treating B-cell malignancies. nih.govumtm.cz

The table below details the molecular targets of various this compound derivatives.

| Derivative Type | Molecular Target(s) | Therapeutic Implication | Reference(s) |

| 5-Fluoro-2-oxindole derivative (3g) | VEGFR2 | Anti-angiogenesis | researchgate.net, nih.gov |

| Substituted oxindoles | VEGFR-1, VEGFR-2, VEGFR-3, PDGFRα, PDGFRβ, Kit, Flt-3, CSF-1R | Multi-targeted cancer therapy | nih.gov, umtm.cz |

| 5-Substituted oxindoles | Bruton's tyrosine kinase (BTK) | B-cell malignancy treatment | nih.gov, umtm.cz |

| Sulfonamide-based indolinone (4f) | PDGFRα, Aurora A | Leukemia treatment | nih.gov |

| Oxindole/benzofuran hybrids (5d, 5f) | CDK2, GSK-3β | Breast cancer treatment | nih.gov |

The anticancer activity of this compound derivatives is underpinned by several cellular mechanisms.

Cell Cycle Progression Modulation: Many derivatives have been found to induce cell cycle arrest at different phases, thereby inhibiting cancer cell proliferation. For example, certain benzimidazole-oxindole conjugates cause cell cycle arrest at the G2/M phase in MCF-7 breast cancer cells. researchgate.net Similarly, some spirooxindole derivatives have been shown to arrest the cell cycle at the G2/M phase. mdpi.com Other derivatives, such as compounds 19a and 19b , induce cell cycle arrest in the G0/G1 phase in MCF-7 cells. sci-hub.se

Apoptosis Induction: The induction of programmed cell death, or apoptosis, is another key mechanism of action. Several this compound derivatives have been identified as potent inducers of apoptosis. mdpi.com For instance, mechanistic studies on hydrazone-based aryl sulfonate derivatives revealed that they induce apoptosis through the intrinsic pathway, involving changes in mitochondrial membrane potential and the activation of caspases 3 and 9. researchgate.net

Enzyme Inhibition: Beyond kinase inhibition, derivatives of this compound have been investigated as inhibitors of other enzymes relevant to cancer and inflammation. There is growing interest in developing dual inhibitors of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), as targeting both enzymes may offer a more effective anti-inflammatory and potentially anticancer strategy with an improved safety profile. nih.gov

Structure-activity relationship (SAR) studies are crucial for optimizing the anticancer potency of this compound derivatives. These studies have revealed that the nature and position of substituents on the oxindole ring significantly influence their biological activity.

For instance, in a series of oxindole-based kinase inhibitors, substitution at the C5 position of the oxindole ring with methyl, methoxy, or chloro groups, along with a p-fluorobenzyl group at the N1 position, resulted in maximum antiproliferative activity. sci-hub.se Conversely, a fluoro substitution at the C5-position showed poor VEGFR-2 and PDGF-β inhibitory activity compared to other halogens like chlorine, bromine, and iodine, indicating that the specific substituent at this position is critical for inhibition. sci-hub.se

In the case of 3-amino-1H-indole derivatives, methyl substitution at the N-1 position of the indole significantly enhanced anticancer activity. nih.gov For spirooxindoles, the presence of fluorine substitution has been noted to enhance antiproliferation properties. mdpi.com

The table below highlights key SAR findings for this compound derivatives.

| Derivative Series | Favorable Substitutions for Anticancer Activity | Reference(s) |

| Oxindole-based kinase inhibitors | C5-substituents (methyl, methoxy, chloro), N1-p-fluorobenzyl | sci-hub.se |

| 3-Amino-1H-indoles | N1-methyl substitution | nih.gov |

| Spirooxindoles | Fluorine substitution | mdpi.com |

| 3-Alkenyl oxindoles | Olefin substitution at C3 showed lesser activity | nih.gov |

Selectivity Profiles Against Non-Tumorigenic Cell Lines

A crucial aspect of cancer chemotherapy is the ability of a compound to selectively target cancer cells while minimizing harm to healthy, non-tumorigenic cells. Several studies have highlighted the promising selectivity of this compound derivatives.

In one study, hydrazonoindolin-2-one derivatives, specifically compounds 7b and 10e , were evaluated for their cytotoxic activities against three non-tumorigenic cell lines: Intestine IEC-6, Breast MCF-10A, and Fibroblast Swiss-3t3. nih.govresearchgate.net Both compounds displayed mean tumor selectivity indices of 1.6 and 1.8, respectively, which were higher than that of the established anti-cancer drug Sunitinib (1.4). nih.govresearchgate.net This indicates a better safety profile for these derivatives.

Similarly, a series of novel indolin-2-one-triazoles, including 11d , 11e , 11g , 11k , and 14c , were tested on the non-tumorigenic Vero cell line. nih.gov These compounds exhibited low toxicity towards normal cells, with IC50 values of 8.35 ± 0.62, 11.74 ± 0.93, 10.65 ± 0.71, 13.22 ± 1.09, and 7.92 ± 0.48 µM, respectively, suggesting good selectivity and a safe profile. nih.gov

Another research effort focused on indole derivatives hybridized with diazenyl moieties. The most active antimicrobial derivatives were assessed for cytotoxicity against a normal cell line (HEK293). nih.gov The results indicated a degree of selectivity, an important factor for the development of new therapeutic agents. nih.gov

Antimicrobial and Antifungal Potency of Derivatives

Derivatives of this compound have demonstrated significant potential as antimicrobial and antifungal agents. The introduction of a fluorine atom into an organic compound can lead to notable changes in its biological properties. tsijournals.com

Research has shown that 5-fluoro-1H-indole-2,3-dione-triazoles possess considerable antibacterial and antifungal potency. fluoromart.com Similarly, a new series of coumarin-1,2,3-triazole conjugates showed significant antibacterial activity against Enterococcus faecalis with minimal inhibitory concentrations (MICs) ranging from 12.5 to 50 µg/mL, and they exhibited relatively low toxicity against human erythrocytes. mdpi.com

Furthermore, novel indole derivatives containing 1,2,4-triazole (B32235), 1,3,4-thiadiazole, and carbothioamide moieties have been investigated for their antimicrobial activity. turkjps.org Many of these compounds showed significant antibacterial effects against Staphylococcus aureus, MRSA, Escherichia coli, and Bacillus subtilis, with MIC values between 3.125 and 50 µg/mL. turkjps.org Some derivatives also demonstrated good antifungal activity. turkjps.org For instance, certain indole-thiadiazole and indole-triazole compounds were more effective against MRSA than the standard drug ciprofloxacin (B1669076). turkjps.org

Other studies have explored spiro[indol-thiazolidon-2,4-diones] and have found them to be promising antimicrobial agents. scirp.org The antifungal potential of 3-indolyl-3-hydroxy oxindole derivatives against plant pathogenic fungi has also been reported. mdpi.com

Anti-Inflammatory and Analgesic Activities of Derivatives

Derivatives of this compound have been investigated for their anti-inflammatory and analgesic properties, offering potential alternatives to non-steroidal anti-inflammatory drugs (NSAIDs) which are often associated with gastrointestinal side effects.

A study on 1-(substituted phenyl amino methyl)-3-(2-(4-(2-oxochroman-3-yl) thiazol-2-yl) hydrazono)indolin-2-one derivatives revealed significant anti-inflammatory and analgesic activities. mdpi.com Compounds 4f , 4g , 4j , 4l , and 4m showed good anti-inflammatory activity, with compound 4l (Ar = 4-nitrophenyl) being the most potent. mdpi.commdpi.com Additionally, compounds 4f , 4i , and 4n exhibited very good analgesic activity. mdpi.com Importantly, the ulcerogenicity of these selected compounds was significantly lower than that of the standard drug indomethacin. mdpi.com

Another study synthesized a series of pyridazinone derivatives and evaluated their anti-inflammatory and analgesic effects. tandfonline.com The compounds 5-(4-fluoro-benzyl)-3-(4-chloro-phenyl)-1,6-dihydro-6-pyridazinone (26) and 5-(4-chloro-benzyl)-3-(4-chloro-phenyl)-1,6-dihydro-6-pyridazinone (20) were identified as potent anti-inflammatory agents with significant analgesic properties and low ulcerogenic activity. tandfonline.com

Furthermore, research on novel indoline (B122111) derivatives identified compounds 4a and 4b as having excellent anti-denaturation activity, comparable to the standard drug diclofenac (B195802) sodium, indicating their potential as anti-inflammatory agents. core.ac.uk Piperazine substituted indole derivatives have also shown promising in vitro anti-inflammatory activities, with many compounds being more potent than aspirin. jrespharm.com